molecular formula C6H3F3N2S B13561362 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile

2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile

Cat. No.: B13561362
M. Wt: 192.16 g/mol
InChI Key: YBWXGIDUWBWHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a trifluoromethyl group, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino and nitrile groups can form hydrogen bonds and interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3F3N2S

Molecular Weight

192.16 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-1-3(2-10)5(11)12-4/h1H,11H2

InChI Key

YBWXGIDUWBWHRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)N)C(F)(F)F

Origin of Product

United States

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